molecular formula C25H20FN5O5 B2727402 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1170198-20-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2727402
CAS No.: 1170198-20-5
M. Wt: 489.463
InChI Key: VTWPGGMOFNTUGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and a chromene ring .


Synthesis Analysis

While specific synthesis steps for this compound were not found, similar compounds often involve condensation reactions, cyclization, and methylation .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would likely require advanced computational tools or experimental techniques like X-ray crystallography for detailed analysis .


Physical and Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available from the search results. Such properties would typically include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound is part of a broader class of chemicals known for their synthesis via reactions involving various precursors and conditions to form pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other related Schiff bases. These syntheses are characterized and confirmed by analytical and spectroscopic data, such as IR, MS, 1H NMR, and 13C NMR, contributing to the understanding of their structural properties and potential chemical behavior in biological systems (Hassan et al., 2015).

Biological Activities

  • The cytotoxic activity of related pyrazolo[1,5-a]pyrimidines and Schiff bases against human cancer cell lines has been investigated, revealing insights into the structure-activity relationships that could inform the design of potential therapeutic agents (Hassan et al., 2014).

  • In another study, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and characterized, providing a foundation for further exploration of their potential medicinal applications (Eleev et al., 2015).

Safety and Hazards

Information on the safety and hazards of this compound was not found in the search results. Typically, such information would be available in Material Safety Data Sheets (MSDS) for the compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications .

Mechanism of Action

Target of Action

The primary target of the compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes .

Mode of Action

This compound interacts with nNOS by binding to its active site . This binding inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. By inhibiting nNOS, the compound reduces nitric oxide production, which can influence these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of nitric oxide production . This can lead to changes in neurotransmission, vasodilation, and immune response, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy, as they may compete with the compound for binding to nNOS .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O5/c1-35-20-8-4-6-15-11-17(25(34)36-21(15)20)23(32)27-9-10-31-22-18(12-29-31)24(33)30(14-28-22)13-16-5-2-3-7-19(16)26/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPGGMOFNTUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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